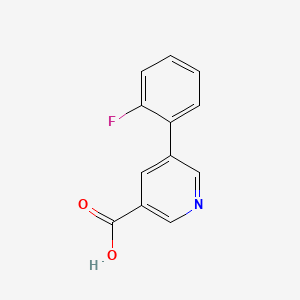

5-(2-Fluorophenyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEMCRBSNWWVAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602476 |

Source

|

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705961-96-2 |

Source

|

| Record name | 5-(2-Fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)nicotinic acid

Abstract

This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 5-(2-Fluorophenyl)nicotinic acid, a valuable molecular scaffold in medicinal chemistry and drug development.[1][2] The introduction of a fluorophenyl group into the nicotinic acid framework can significantly modulate the biological activity and pharmacokinetic properties of resulting compounds.[3][4] This document outlines a robust and widely applicable synthetic methodology—the Suzuki-Miyaura cross-coupling reaction—and details the necessary analytical techniques for unambiguous structural confirmation and purity assessment. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid of significant interest in pharmaceutical research. Its structure combines the nicotinic acid moiety, a fundamental component of the essential nutrient niacin (Vitamin B3), with a 2-fluorophenyl group.[5][6][7] Fluorine substitution is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and modulate pKa.[3]

The synthesis of this biaryl compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. Among the various methods, the Suzuki-Miyaura coupling is the preferred strategy due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1][2][8][9] This guide focuses on the solution-phase synthesis from 5-bromonicotinic acid and 2-fluorophenylboronic acid.

Synthesis via Suzuki-Miyaura Cross-Coupling

The core transformation involves the creation of a carbon-carbon bond between the C5 position of the pyridine ring and the C1 position of the fluorophenyl ring.[2]

Reaction Scheme:

Mechanistic Rationale and Component Selection

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is critical for troubleshooting and optimization.

-

Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this type of transformation.[1][2] The phosphine ligands stabilize the palladium center and are crucial for the key steps of oxidative addition and reductive elimination. The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate.

-

Base (K₃PO₄): A base is essential for the transmetalation step.[1][9] It activates the boronic acid by forming a more nucleophilic boronate complex, which then readily transfers its aryl group (the 2-fluorophenyl moiety) to the palladium center. Potassium phosphate is an effective base for this purpose, offering a good balance of reactivity and tolerance for the acidic proton of the carboxylic acid.

-

Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the various reagents, including the inorganic base, and its high boiling point, which allows the reaction to be heated to drive it to completion.[1][2]

Detailed Experimental Protocol (Solution-Phase)

Safety Note: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times. Reagents are irritants and should be handled with care.

Materials:

-

5-bromonicotinic acid

-

2-fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hydrochloric acid (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[1][2]

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the Pd(0) catalyst.[1]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous DMF via syringe.[1]

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.[1][2]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromonicotinic acid is consumed (typically 12-24 hours).[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of ~3-4 with 1M HCl. This step protonates the carboxylate, making the product soluble in organic solvents.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[1]

-

Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium sulfate.[1]

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound is typically an off-white or pale yellow solid.[12] Purification is essential to remove residual catalyst, unreacted starting materials, and byproducts.

Recrystallization Protocol:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.[1][13]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Characterization and Data Analysis

Unambiguous characterization is required to confirm the identity and purity of the synthesized compound.

Overview of Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are the most powerful tools for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR confirms the presence of the fluorine atom.[14]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[15] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

-

Melting Point: A sharp melting point range is a good indicator of purity.

Expected Analytical Data

The following table summarizes the key physical and spectral data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol [16] |

| Appearance | White to off-white solid |

| Melting Point | Varies; typically >200 °C |

| ¹H NMR (DMSO-d₆) | Anticipated shifts: δ ~13.5 (s, 1H, COOH), 9.1-8.9 (m, 2H, pyridine H2, H6), 8.4-8.2 (m, 1H, pyridine H4), 7.7-7.3 (m, 4H, fluorophenyl protons). |

| ¹³C NMR (DMSO-d₆) | Anticipated shifts: δ ~166 (COOH), ~160 (C-F, doublet), ~152-124 (aromatic carbons). |

| Mass Spec (ESI+) | m/z [M+H]⁺ = 218.06 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical shifts for nicotinic acid derivatives and fluorophenyl groups.[17][18]

Workflow Visualization

The overall process from synthesis to final characterization can be visualized as a logical workflow.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This guide has detailed a reliable and well-precedented method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura coupling. The provided protocol, rooted in established chemical principles, offers a clear path from commercially available starting materials to the purified target compound. The characterization data outlined herein provides a benchmark for researchers to validate their results, ensuring high purity and structural integrity. This molecule serves as a key building block, and mastery of its synthesis is a valuable skill for any scientist engaged in the design and development of novel chemical entities for pharmaceutical and agrochemical applications.[4]

References

- BenchChem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.

- BenchChem. Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid.

- BenchChem. Technical Support Center: Synthesis of Substituted Nicotinic Acids.

- ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.

- Chemsrc. This compound | CAS#:705961-96-2.

- Smolecule. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid.

- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Organic Syntheses. nicotinic acid.

- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Chem-Impex. 5-(4-Fluorophenyl)nicotinic acid.

- Google Patents. Purification of nicotinic acid - US3037987A.

- Organic Chemistry Portal. Suzuki Coupling.

- Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.

- BMRB. bmse000104 Nicotinic Acid.

- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Basic 1H- and 13C-NMR Spectroscopy.

- PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications.

- PubMed. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAS#:705961-96-2 | Chemsrc [chemsrc.com]

- 17. preprints.org [preprints.org]

- 18. rsc.org [rsc.org]

The Biological Activity of 5-(2-Fluorophenyl)nicotinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in the management of dyslipidemia.[1] Its ability to modulate a broad spectrum of lipids, including the reduction of low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), and most notably, the robust elevation of high-density lipoprotein (HDL) cholesterol, has made it a valuable therapeutic agent.[2] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has significantly advanced our understanding of its mechanism of action and spurred the development of novel analogs with potentially improved therapeutic profiles.[3] This guide provides an in-depth technical overview of the biological activity of a specific analog, 5-(2-Fluorophenyl)nicotinic acid, within the context of GPR109A pharmacology. While direct experimental data on this particular compound is limited, its structural similarity to nicotinic acid allows for informed hypotheses regarding its biological activities, potential therapeutic applications, and the experimental methodologies required for its characterization.

The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects

GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages, Langerhans cells, and neutrophils.[4] Its activation by nicotinic acid initiates a cascade of intracellular signaling events that are responsible for both the therapeutic and some of the adverse effects of the drug.

Mechanism of Action

Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes is a key mechanism behind the anti-lipolytic effect of nicotinic acid, leading to a decrease in the release of free fatty acids into circulation.[4]

Beyond the canonical Gi pathway, GPR109A activation can also trigger alternative signaling pathways, including those involving β-arrestins, which may contribute to its pleiotropic effects.[4]

Biological Activities of Nicotinic Acid Derivatives: A Foundation for Understanding this compound

The nicotinic acid scaffold has been the subject of extensive medicinal chemistry efforts to develop novel compounds with improved efficacy and tolerability. These studies have revealed a diverse range of biological activities beyond lipid modification.

Anti-inflammatory Properties

Activation of GPR109A on immune cells, such as macrophages, has been shown to exert potent anti-inflammatory effects.[5] Nicotinic acid can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] This anti-inflammatory action is believed to contribute to its anti-atherosclerotic effects, independent of its lipid-modifying properties.[5]

Antioxidant and Anticancer Potential

Recent research has explored the antioxidant and anticancer activities of novel nicotinic acid derivatives. Some synthesized compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, and have shown cytotoxic effects against various cancer cell lines.[7]

This compound: A Profile

Based on its structure as a 5-phenyl substituted nicotinic acid analog, this compound is predicted to be an agonist of the GPR109A receptor. The introduction of the 2-fluorophenyl group at the 5-position of the pyridine ring is a key structural modification that will influence its pharmacological properties.

Hypothesized Biological Activities

-

GPR109A Agonism: It is highly probable that this compound will bind to and activate the GPR109A receptor. The affinity and potency of this interaction will depend on how the 2-fluorophenyl moiety fits within the receptor's binding pocket. Structure-activity relationship studies of other GPR109A agonists suggest that the binding pocket is relatively constrained.[8]

-

Anti-lipolytic and Lipid-Modifying Effects: By activating GPR109A in adipocytes, the compound is expected to inhibit lipolysis, leading to a reduction in plasma free fatty acids and subsequently, triglycerides and VLDL cholesterol. Effects on HDL and LDL cholesterol are also anticipated.

-

Anti-inflammatory Activity: Similar to nicotinic acid, activation of GPR109A on immune cells by this compound is likely to result in anti-inflammatory responses.

-

Vasodilation (Flushing): A common side effect of GPR109A agonists is cutaneous vasodilation, or flushing, which is mediated by the release of prostaglandins from skin immune cells. It is plausible that this compound will also induce this effect.

Experimental Characterization of this compound

A systematic experimental approach is necessary to validate the hypothesized biological activities of this compound and to fully characterize its pharmacological profile.

In Vitro Assays

A series of in vitro assays should be conducted to determine the compound's activity at the molecular and cellular levels.

Step-by-Step Protocol for GPR109A Activation Assay:

-

Cell Culture: Maintain a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a range of test concentrations.

-

cAMP Measurement:

-

Seed the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound or a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

After an incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect.

Ex Vivo and In Vivo Studies

Following in vitro characterization, the biological activity of this compound should be assessed in more complex biological systems.

-

Anti-inflammatory Activity: The ability of the compound to suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-6) can be evaluated in primary immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).

-

Lipid Modification: In vivo studies in appropriate animal models of dyslipidemia (e.g., hyperlipidemic hamsters or mice) are essential to determine the compound's effects on plasma lipid profiles.

-

Flushing Response: The potential for the compound to induce flushing can be assessed in animal models by measuring changes in ear blood flow using techniques like laser Doppler flowmetry.

Data Presentation

Table 1: Representative Biological Data for Nicotinic Acid

| Parameter | Value | Cell/System | Reference |

| GPR109A EC50 (cAMP inhibition) | ~100 µM | CHO-K1 cells | |

| Inhibition of TNF-α | Significant | RAW264.7 macrophages | |

| Inhibition of IL-6 | Significant | RAW264.7 macrophages |

Visualizations

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising, yet uncharacterized, analog of nicotinic acid. Based on its chemical structure, it is hypothesized to act as a GPR109A agonist, exhibiting a range of biological activities including lipid modification and anti-inflammatory effects. The comprehensive experimental workflow outlined in this guide provides a robust framework for elucidating its detailed pharmacological profile. Further research into this and similar analogs is warranted to explore their potential as next-generation therapeutics for dyslipidemia and inflammatory diseases, potentially with an improved side effect profile compared to nicotinic acid.

References

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023;356(11):e2300250. [Link]

-

The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. J Neurosci. 2017;37(45):10900-10912. [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorg Chem. 2024;145:107136. [Link]

-

Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorg Med Chem Lett. 2011;21(9):2736-9. [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science. 2009;28(2):149-157. [Link]

-

Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorg Med Chem Lett. 2007;17(20):5620-3. [Link]

-

Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Monash University. 2011. [Link]

-

Structures of GPR109A agonists presented herein with compound... ResearchGate. 2007. [Link]

-

Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Semantic Scholar. 2011. [Link]

-

Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). J Biol Chem. 2006;281(38):27848-55. [Link]

-

GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Invest Ophthalmol Vis Sci. 2015;56(1):567-76. [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. 2009. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chem Pharm Bull (Tokyo). 2013;61(9):945-53. [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. 2021;26(4):947. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. J Mol Struct. 2022;1250:131778. [Link]

-

Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Front Pharmacol. 2022;13:1017309. [Link]

-

Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. J Clin Invest. 2011;121(3):1215-27. [Link]

-

Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Int J Mol Sci. 2023;24(9):8241. [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. 2021;26(4):1024. [Link]

-

The role of HCA2 (GPR109A) in regulating macrophage function. FASEB J. 2017;31(12):5416-5428. [Link]

-

Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014;40(1):128-39. [Link]

-

GPR109A and Vascular Inflammation. Curr Atheroscler Rep. 2014;16(5):413. [Link]

-

Mechanism of action of niacin. Am J Cardiol. 2008;101(8A):20B-26B. [Link]

-

Nicotinic Acid. PubChem. [Link]

Sources

- 1. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 5-(2-Fluorophenyl)nicotinic Acid Derivatives: A Technical Guide

Introduction: The Strategic Importance of the 5-(2-Fluorophenyl)nicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of privileged heterocyclic scaffolds are cornerstone principles for the design of novel therapeutics. The this compound core has emerged as a particularly promising structural motif, marrying the metabolic stability and unique electronic properties conferred by fluorine with the versatile biological activity of the nicotinic acid framework. The introduction of the 2-fluorophenyl group at the 5-position of the nicotinic acid ring system creates a molecule with distinct physicochemical properties, influencing its lipophilicity, membrane permeability, and interactions with biological targets. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds, aimed at researchers and professionals in the field of drug discovery and development.

Part 1: Synthetic Strategies for this compound and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are pivotal to exploring its therapeutic potential. The most robust and widely employed method for the synthesis of the core structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient means of forming the crucial carbon-carbon bond between the pyridine and phenyl rings.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The synthesis of this compound is typically achieved through the coupling of a 5-halonicotinic acid, most commonly 5-bromonicotinic acid, with 2-fluorophenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-bromonicotinic acid (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and then a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of the this compound core is a versatile handle for further chemical modifications, most commonly to form amides and esters. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.

Amide Formation:

Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), or activating the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, are effective methods for amide synthesis.

Esterification:

Fischer esterification, by refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward method for preparing simple alkyl esters.

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the nicotinic acid and the phenyl rings. While specific SAR studies on this exact scaffold are emerging, we can extrapolate from related nicotinamide and 5-phenylnicotinic acid derivatives to guide future drug design efforts.

Anticancer Activity

Nicotinamide derivatives have shown promise as anticancer agents, with several studies highlighting their ability to inhibit various kinases and other key cellular targets. For the this compound scaffold, derivatization of the carboxylic acid to amides is a key strategy.

| Compound ID | R Group (Amide) | Target Cell Line | IC50 (µM) | Reference |

| 4d | N-(2-Oxopropyl) | NCI-H460 (Lung) | 4.07 | [1] |

| 4d | N-(2-Oxopropyl) | A549 (Lung) | 13.09 | [1] |

| 4d | N-(2-Oxopropyl) | NCI-H1975 (Lung) | 12.82 | [1] |

| 4g | N-(4-Fluorobenzyl) | NCI-H460 (Lung) | 10.25 | [1] |

| 4h | N-(2-Phenylethyl) | NCI-H460 (Lung) | 11.53 | [1] |

| 4i | N-(Cyclohexylmethyl) | NCI-H460 (Lung) | 12.88 | [1] |

Table 1: In vitro anticancer activity of selected nicotinamide-based diamide derivatives. While not direct 5-(2-fluorophenyl) analogues, these compounds illustrate the potential of amide derivatization of a nicotinic acid core.[1]

Key SAR Insights for Anticancer Activity:

-

Amide Substituents: The nature of the substituent on the amide nitrogen is critical for activity. Small, functionalized alkyl groups, such as the 2-oxopropyl group in compound 4d , have demonstrated potent cytotoxicity against lung cancer cell lines.[1]

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring, as in the parent scaffold, is generally associated with increased metabolic stability and can enhance binding to target proteins.

Potential Molecular Targets in Cancer:

While the precise targets for many this compound derivatives are yet to be fully elucidated, related compounds have been shown to inhibit key signaling pathways involved in cancer progression. One such target is the family of receptor tyrosine kinases (RTKs) , such as VEGFR-2, which are crucial for tumor angiogenesis.

Figure 2: Potential mechanism of action of this compound derivatives via inhibition of the VEGFR-2 signaling pathway.

Anti-inflammatory Activity

Nicotinic acid itself is known to possess anti-inflammatory properties.[2] Derivatives of this scaffold are being explored as novel anti-inflammatory agents, with a focus on inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Key SAR Insights for Anti-inflammatory Activity:

-

Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups or conversion to amides and esters can modulate the anti-inflammatory profile and improve gastric safety.

-

Substitution on the Phenyl Ring: The position and electronic nature of substituents on the 5-phenyl ring can influence COX-2 selectivity and overall potency.

Potential Molecular Targets in Inflammation:

The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes . Selective inhibition of COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects. Molecular docking studies of some nicotinic acid derivatives have shown favorable interactions with the active site of COX-2.[2]

Figure 3: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Antifungal Activity

Recent studies have identified 2-aminonicotinamide derivatives as potent antifungal agents.[3] These compounds are thought to act by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall.[3]

| Compound ID | R Group | MIC₈₀ (µg/mL) vs. C. albicans | Reference |

| 11g | 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 | [3] |

| 11h | 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0313 | [3] |

Table 2: In vitro antifungal activity of 2-aminonicotinamide derivatives incorporating a fluorophenylamino moiety.[3]

Key SAR Insights for Antifungal Activity:

-

2-Amino Group: The presence of an amino group at the 2-position of the nicotinamide ring appears to be crucial for antifungal activity.

-

Fluorophenylamino Moiety: The inclusion of a fluorophenylamino group, as seen in the highly active compounds 11g and 11h , suggests a favorable interaction with the fungal target enzyme. The position of the fluorine atom (ortho vs. meta) did not significantly alter the activity in this particular study.[3]

Molecular Target in Fungi: GPI Biosynthesis

The antifungal activity of these compounds is attributed to the disruption of the fungal cell wall. This is achieved by inhibiting the enzymes involved in the biosynthesis of GPI-anchored proteins. These proteins are crucial for cell wall structure and function in fungi.

Figure 4: Proposed mechanism of antifungal action via inhibition of GPI biosynthesis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive area for further investigation. Future research should focus on:

-

Systematic SAR studies to delineate the precise structural requirements for optimal activity against specific biological targets.

-

Elucidation of the exact molecular mechanisms of action for promising compounds to enable target-based drug design.

-

Optimization of pharmacokinetic properties to improve drug-likeness and in vivo efficacy.

The insights provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines.

References

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 2017. [Link][3]

-

Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Molecules, 2020. [Link][4]

-

Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 2017. [Link][1]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 2024. [Link][2]

Sources

- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Introduction: Deconstructing the Action of a Novel Niacin Analog

An In-Depth Technical Guide to the Mechanism of Action of 5-(2-Fluorophenyl)nicotinic acid

This compound represents a structural analog of nicotinic acid (niacin), a long-established therapeutic agent. Its mechanism of action is predicated on its function as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] GPR109A is a critical metabolic and immune regulator, making it a key target for therapeutic intervention in dyslipidemia and a range of inflammatory conditions.[1][2][4] This guide provides a comprehensive technical overview of the molecular mechanisms initiated by the binding of an agonist like this compound to GPR109A, detailing the canonical G-protein signaling, the parallel β-arrestin pathway, and the experimental methodologies required for their characterization.

Part 1: The Canonical Gαi-Coupled Signaling Pathway

The primary and most well-understood mechanism of GPR109A activation is its coupling to the inhibitory G-protein, Gαi. This pathway is fundamental to the receptor's role in metabolic regulation, particularly the inhibition of lipolysis in adipocytes.[1][5][6]

Upon binding of this compound, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This activation step causes the dissociation of the Gαi subunit from its Gβγ dimer.[7] The liberated Gαi-GTP complex then directly inhibits the enzyme adenylyl cyclase. The consequence of this inhibition is a significant reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3][7][8] In adipocytes, this decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase, ultimately suppressing the breakdown of triglycerides into free fatty acids.[9]

Caption: Canonical Gαi-mediated signaling cascade of GPR109A upon agonist binding.

Experimental Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol provides a robust method to quantify the Gαi-mediated inhibition of adenylyl cyclase. The use of HTRF (Homogeneous Time-Resolved Fluorescence) provides high sensitivity and is amenable to high-throughput screening.

Causality: The goal is to first stimulate adenylyl cyclase with forskolin to generate a high basal level of cAMP. An inhibitory Gαi-coupled agonist will then suppress this production. The magnitude of this suppression is a direct measure of the agonist's potency (EC₅₀) and efficacy at the GPR109A receptor.

-

Cell Culture and Plating:

-

Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate media (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and selection antibiotic).

-

Harvest cells at 80-90% confluency.

-

Resuspend cells in assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) to a density of 200,000 cells/mL.

-

Dispense 10 µL of the cell suspension (2,000 cells/well) into a 384-well low-volume white plate.

-

-

Compound Preparation and Addition:

-

Prepare a 4X stock of this compound by performing serial dilutions in assay buffer containing a phosphodiesterase inhibitor like IBMX (final concentration 500 µM) to prevent cAMP degradation.

-

Prepare a 4X stock of forskolin (a potent adenylyl cyclase activator) in the same buffer. A final concentration of 1-10 µM is typical.

-

Add 5 µL of the compound dilutions to the cell plate.

-

Add 5 µL of the forskolin solution to all wells except the negative control.

-

-

Incubation:

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

Detection (using a commercial HTRF cAMP kit, e.g., from Cisbio):

-

Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves mixing a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate in lysis buffer.

-

Add 10 µL of the HTRF reagent mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the 665/620 ratio and normalize the data. The signal is inversely proportional to the cAMP concentration.

-

Plot the normalized response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Part 2: β-Arrestin Recruitment and Biased Agonism

Beyond canonical G-protein signaling, agonist-activated GPCRs trigger a subsequent pathway involving GPCR kinases (GRKs) and β-arrestins.[7] This pathway is crucial for signal desensitization and receptor internalization, but β-arrestins also function as independent signal transducers.[3][7]

Following agonist binding, GRKs (specifically GRK2 for GPR109A) are recruited to the receptor, often facilitated by the dissociated Gβγ subunits.[10] These kinases phosphorylate serine and threonine residues on the intracellular domains of GPR109A. This phosphorylation creates a high-affinity binding site for β-arrestins (arrestin-3 is key for GPR109A).[10] The binding of β-arrestin sterically hinders further G-protein coupling, effectively desensitizing the primary signal.[7] Concurrently, β-arrestin acts as a scaffold for other signaling proteins, potentially activating pathways like the ERK/MAPK cascade, and initiates receptor endocytosis via clathrin-coated pits.[10][11]

The discovery that some ligands can preferentially activate either the G-protein or the β-arrestin pathway has given rise to the concept of biased agonism .[7] A G-protein-biased agonist might retain the therapeutic anti-lipolytic effects while minimizing β-arrestin-mediated events, which have been linked to side effects like cutaneous flushing. Characterizing the bias of compounds like this compound is therefore a critical step in modern drug development.

Caption: β-Arrestin recruitment pathway following GPR109A phosphorylation.

Experimental Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a common and robust method to directly measure the recruitment of β-arrestin to GPR109A, such as the PathHunter® assay (DiscoverX).[7][12]

Causality: The system relies on engineering cells where GPR109A is fused to a small enzyme fragment (ProLink, PK) and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment brings the two fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme, measured via a chemiluminescent substrate, is directly proportional to the extent of β-arrestin recruitment.[12]

-

Cell Culture and Plating:

-

Culture PathHunter® U2OS or HEK293 cells stably co-expressing GPR109A-PK and β-arrestin-EA in the recommended medium.[7]

-

Harvest cells and resuspend in fresh, antibiotic-free culture medium.

-

Dilute the cell suspension to a final concentration of 200,000 cells/mL.

-

Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well white, solid-bottom assay plate.[7]

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation and Addition:

-

Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

-

Add 5 µL of the compound dilutions to the assay plate.

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Allow the plate and the PathHunter Detection Reagents to equilibrate to room temperature.

-

Prepare the working detection reagent solution according to the manufacturer's protocol.

-

Add 12.5 µL of the detection solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a standard chemiluminescence plate reader.

-

Plot the Relative Light Units (RLU) against the log concentration of the agonist.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values for β-arrestin recruitment.

-

Part 3: A Framework for Comprehensive Agonist Characterization

A thorough investigation of this compound requires an integrated approach to define its complete pharmacological profile at GPR109A. This involves determining its binding affinity, functional potency and efficacy in both G-protein and β-arrestin pathways, and ultimately, quantifying its signaling bias.

Caption: Integrated workflow for characterizing a novel GPR109A agonist.

Data Summary and Interpretation

The quantitative data obtained from the binding and functional assays should be summarized for clear comparison. This allows researchers to quickly assess the compound's profile.

| Parameter | Assay Type | Measured Value | Interpretation |

| Kᵢ | Radioligand Binding | (e.g., 50 nM) | Affinity: How tightly the compound binds to GPR109A. |

| EC₅₀ (Gαi) | cAMP Accumulation | (e.g., 100 nM) | Potency: Concentration for 50% of max G-protein effect. |

| Eₘₐₓ (Gαi) | cAMP Accumulation | (e.g., 95% Inh.) | Efficacy: Maximum G-protein response relative to a reference agonist. |

| EC₅₀ (β-Arr) | β-Arrestin Recruitment | (e.g., 850 nM) | Potency: Concentration for 50% of max β-arrestin recruitment. |

| Eₘₐₓ (β-Arr) | β-Arrestin Recruitment | (e.g., 40% Rec.) | Efficacy: Maximum β-arrestin response relative to a reference agonist. |

| Bias Factor | Operational Model | (e.g., 10-fold for Gαi) | Signaling Bias: Quantifies the preference for one pathway over another. |

Note: The values in this table are hypothetical and must be determined experimentally.

Based on the hypothetical data above, this compound would be characterized as a potent, G-protein-biased agonist. Its higher potency (lower EC₅₀) and efficacy for the Gαi pathway compared to the β-arrestin pathway suggest it may be more effective at mediating the anti-lipolytic effects while potentially having a reduced liability for β-arrestin-driven side effects like flushing.

Conclusion

The mechanism of action of this compound, as a GPR109A agonist, is a dual cascade of Gαi-protein-dependent and β-arrestin-dependent signaling. The canonical Gαi pathway, resulting in cAMP suppression, is central to its metabolic effects. The parallel β-arrestin pathway governs receptor desensitization and initiates distinct signaling events. A comprehensive understanding and quantitative characterization of a compound's activity on both pathways are essential for drug development professionals. By employing the systematic experimental framework outlined in this guide, researchers can elucidate the complete pharmacological profile of novel GPR109A agonists, enabling the rational design of next-generation therapeutics with optimized efficacy and improved safety profiles.

References

- BenchChem. (2025). Application Note: Measuring β-Arrestin Recruitment Induced by the GPR109A Agonist GSK256073. BenchChem.

-

Chen, Y., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Molecular Neuroscience. [Link]

-

Lukasova, M., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

-

Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of Lipid Research. [Link]

- BenchChem. (2025).

-

Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research. [Link]

-

Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]

-

Li, Q., et al. (2012). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [Link]

-

Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

- DiscoverX Corporation. Why Study GPCR Arrestin Recruitment?.

-

Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry. [Link]

-

Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene. [Link]

-

Maciejewski-Lenoir, D., et al. (2007). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. [Link]

-

Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link]

-

Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

-

Kashyap, M. L., & Kamanna, V. S. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? The American Journal of Cardiology. [Link]

-

Hudson, B. D., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications. [Link]

-

Ren, J., et al. (2017). Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization. Scientific Reports. [Link]

Sources

- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activated niacin receptor HCA2 inhibits chemoattractant-mediated macrophage migration via Gβγ/PKC/ERK1/2 pathway and heterologous receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-(2-Fluorophenyl)nicotinic acid discovery and development

An In-Depth Technical Guide to the Discovery and Development of 5-(2-Fluorophenyl)nicotinic Acid

Introduction: The Rationale for Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over five decades.[1] Its pharmacological utility stems from a unique ability to favorably modulate a broad spectrum of blood lipids; it effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol levels available to clinicians.[2][3] These effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and various immune cells.[1][4]

Despite its efficacy, the clinical use of nicotinic acid is significantly hampered by a distinct and often intolerable side effect: cutaneous vasodilation, or flushing.[2] This reaction, characterized by warmth, redness, and itching of the skin, is also mediated by GPR109A activation, but in epidermal Langerhans cells and keratinocytes, leading to the release of prostaglandins like PGD₂ and PGE₂.[3][5] This shared mechanism presents a formidable challenge in drug development: how to separate the desired metabolic effects in adipose tissue from the undesirable vascular effects in the skin.

This challenge has catalyzed extensive research into the development of novel GPR109A agonists with improved therapeutic windows. The strategic incorporation of fluorine into small molecule drug candidates is a well-established medicinal chemistry tactic to modulate physicochemical and pharmacological properties. The introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's potency, selectivity, metabolic stability, and membrane permeability.[6][7] This guide provides a technical overview of the discovery and development path for this compound, presenting it as a case study in the targeted design of next-generation GPR109A agonists.

Chemical Synthesis and Workflow

The construction of the this compound scaffold is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a wide array of boronic acid reagents.[6] This approach facilitates the formation of the critical carbon-carbon bond between the pyridine core and the fluorinated phenyl ring.

Caption: General synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling and Saponification

This protocol describes a representative, self-validating synthesis.

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, add methyl 5-bromonicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water (0.1 M relative to the limiting reagent). Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Causality Insight: The palladium catalyst is essential for the catalytic cycle that forms the C-C bond. The base activates the boronic acid, and the aqueous solvent system is often crucial for the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to 90°C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 5 eq) and heat the mixture to 60°C for 2 hours.

-

Acidification and Isolation: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 4-5. The target acid will precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Mechanism of Action: Targeting the GPR109A Receptor

The primary biological target of this compound is the GPR109A receptor. This receptor is a member of the Gi/o family of G-protein coupled receptors.[8] Upon agonist binding, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).[9] In adipocytes, this cascade results in the decreased phosphorylation and inactivation of hormone-sensitive lipase, ultimately suppressing the release of free fatty acids into circulation.[3][9]

Caption: The Gi-coupled signaling cascade initiated by GPR109A receptor activation in fat cells.

Experimental Protocol: In Vitro Functional Assay (cAMP Measurement)

To quantify the agonist activity of this compound at the human GPR109A receptor, a competitive immunoassay such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is employed.

-

Cell Culture: Use a stable cell line engineered to express the human GPR109A receptor, such as CHO-K1 or HEK293 cells. Culture the cells to approximately 80% confluency in appropriate media.

-

Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. This prevents the degradation of cAMP and enhances the assay signal.

-

Assay Plate Setup: Dispense the cell suspension into a 384-well low-volume white assay plate.

-

Compound Addition: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (e.g., nicotinic acid) and a negative control (vehicle, e.g., 0.1% DMSO). Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable baseline of cAMP.

-

Trustworthiness Check: The positive control validates that the assay system is responsive, while the negative control establishes the baseline for 100% cAMP production.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor activation and cAMP modulation.

-

Lysis and Detection: Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) to the wells. These reagents will compete for binding to the cAMP produced by the cells.

-

Final Incubation and Reading: Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and convert this to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP production against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Pharmacological Data and Therapeutic Potential

While specific, publicly available clinical data for this compound is limited, we can project its expected pharmacological profile based on extensive research into nicotinic acid and its derivatives.[10][11] The primary goal is to achieve potent GPR109A agonism with a potentially altered profile for the flushing effect.

Table 1: Projected In Vitro Pharmacological Profile

| Parameter | Description | Projected Value | Rationale / Reference |

|---|---|---|---|

| hGPR109A EC₅₀ (cAMP) | Concentration for 50% maximal effect in a human GPR109A functional assay. | 50 - 500 nM | Similar fluorinated pyrazole and pyridine acids show potency in this range.[10] |

| Selectivity | Activity at other receptors, particularly the homologous GPR109B. | High selectivity for GPR109A | Most nicotinic acid derivatives show high selectivity over the low-affinity GPR109B receptor.[10] |

| In Vitro FFA Release IC₅₀ | Concentration to inhibit 50% of free fatty acid release from primary adipocytes. | 100 - 800 nM | This is the key downstream effect of GPR109A activation in adipocytes.[3] |

The therapeutic potential of this compound lies in its ability to replicate the beneficial lipid-modifying effects of nicotinic acid.[7] Beyond dyslipidemia, GPR109A activation has demonstrated anti-inflammatory effects in various cell types, including monocytes and macrophages, suggesting potential applications in atherosclerosis and other inflammatory conditions.[1][8]

Discussion and Future Directions

The development of this compound represents a targeted, mechanism-based approach to drug design. By retaining the core nicotinic acid pharmacophore necessary for GPR109A activation while introducing a 2-fluorophenyl moiety, the design aims to optimize the compound's drug-like properties. The key unanswered question remains its clinical flushing profile. While some agonists have been developed that show reduced flushing in preclinical models, this has not yet translated into a clinically successful drug that fully uncouples efficacy from this side effect.[1]

Future research in this area should focus on several key avenues:

-

Biased Agonism: Investigating whether agonists can be designed to selectively signal through G-protein pathways (leading to efficacy) over β-arrestin pathways, which may be involved in the flushing response.[1]

-

Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on both the pyridine and phenyl rings to identify modifications that might further dissociate the anti-lipolytic and flushing effects.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing a deeper understanding of how the concentration and duration of receptor engagement in adipose tissue versus skin influences the therapeutic index.

References

- Sprecher, D. et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5620-5623.

- Al-Ostath, S. et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(18), 5899.

- Smolecule (2023). This compound.

- Chem-Impex. 5-(4-Fluorophenyl)nicotinic acid.

-

Wujec, M. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642. Available at: [Link]

-

Abdel-Maksoud, M. S. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

-

Liu, H. et al. (2021). Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma. Molecules, 26(12), 3658. Available at: [Link]

-

Bruckert, E. et al. (2009). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis, 205(2), 332-337. Available at: [Link]

-

Singh, R. P. et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1384351. Available at: [Link]

-

Ganapathy, V. et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. The Journal of Biological Chemistry, 289(5), 2688-2698. Available at: [Link]

-

Wikipedia. Nicotinic acid. Available at: [Link]

-

Hanson, J. et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. Available at: [Link]

-

Digby, J. E. et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 420. Available at: [Link]

-

Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]

-

Offermanns, S. & Schwaninger, M. (2015). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Trends in Pharmacological Sciences, 36(10), 664-673. Available at: [Link]

-

Lisicki, D. L. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 224. Available at: [Link]

- Google Patents. CN101851194B - Preparation method of nicotinamide.

-

Cox, C. D. et al. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem, 7(3), 415-424. Available at: [Link]

-

Linus Pauling Institute. Niacin. Available at: [Link]

- Google Patents. CN102249994B - Preparation method of nicotinic acid.

-

Dhar, T. G. M. et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946-6949. Available at: [Link]

Sources

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 705961-96-2 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Fluorophenyl)nicotinic Acid

Introduction

5-(2-Fluorophenyl)nicotinic acid, a fluorinated derivative of nicotinic acid (a form of vitamin B3), is a compound of significant interest in pharmaceutical research and drug development.[1] Its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, which are implicated in various neurological and metabolic pathways.[1][2] The introduction of a fluorophenyl group can significantly alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this promising molecule.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its basic chemical identity.

| Property | Value | Source |

| Chemical Name | 5-(2-fluorophenyl)pyridine-3-carboxylic acid | [4] |

| CAS Number | 705961-96-2 | [4][5] |

| Molecular Formula | C₁₂H₈FNO₂ | [4][5] |

| Molecular Weight | 217.2 g/mol | [4][5] |

| Canonical SMILES | C1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)F | |

| Chemical Structure |  |

Melting Point: A Gateway to Purity and Stability

The melting point is a critical physical property that provides a preliminary indication of a compound's purity and thermal stability.[6] Pure crystalline solids typically exhibit a sharp melting point range, whereas impurities tend to broaden and depress this range.[6]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the most common and accessible method for determining the melting point of a solid compound.[8][9]

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9][10]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[10][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Heating: If the approximate melting point is unknown, a rapid heating rate can be used to determine a rough estimate. For an accurate measurement, heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[9][10]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9][10]

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary tube, leading to a more accurate and sharper melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading of the true melting temperature.[10]

Solubility: A Key Determinant of Bioavailability

Solubility, particularly aqueous solubility, is a paramount physicochemical property in drug discovery and development.[12][13] It directly influences a drug's absorption and bioavailability.[12] The solubility of this compound is expected to be influenced by both its acidic carboxylic group, which can ionize, and the relatively nonpolar fluorophenyl ring.

Two primary types of solubility are typically assessed:

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). This is often used in high-throughput screening.[12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent.[12]

While specific solubility data for this compound is not published, its structure suggests it will exhibit pH-dependent aqueous solubility, being more soluble at higher pH values where the carboxylic acid is deprotonated.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (UV Absorption Method)

This protocol describes a common method for determining kinetic solubility in early drug discovery.[14]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The precipitation of the compound is detected by measuring the turbidity or by quantifying the amount of compound remaining in solution after filtration using UV-Vis spectroscopy.[14]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates (UV-transparent)

-

96-well filter plates

-

Plate reader with UV-Vis capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of concentrations.

-

Equilibration: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Filtration: Transfer the solutions to a 96-well filter plate and filter to remove any precipitate.

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λ_max) for this compound.

-

Data Analysis: Create a calibration curve using known concentrations of the compound. Use the absorbance values of the filtered solutions to determine the concentration of the dissolved compound in each well. The kinetic solubility is the highest concentration at which no precipitation is observed.[14]

Self-Validating System:

-

The use of a calibration curve ensures that the UV absorbance is directly and accurately correlated to the concentration of the dissolved compound.[14]

-